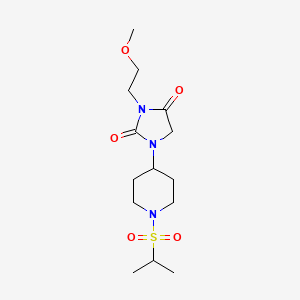
1-(1-(Isopropylsulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(Isopropylsulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H25N3O5S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(Isopropylsulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, often referred to as a derivative of imidazolidine-2,4-dione, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure that incorporates a piperidine ring and an isopropylsulfonyl group, which may influence its biological activity.
The compound's molecular formula is C15H22N4O3S, with a molecular weight of approximately 342.43 g/mol. Its structure includes functional groups that are known to interact with various biological targets, making it a subject of interest for drug design and development.
Research indicates that imidazolidine derivatives can exhibit a range of biological activities, including:
- Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP) : This enzyme plays a critical role in regulating T cell receptor signaling. The compound has been shown to inhibit LYP with an IC50 value ranging from 2.85 to 6.95 μM, indicating its potential use in treating autoimmune diseases by modulating immune responses .
- Cardiovascular Effects : In studies involving similar compounds, significant cardiovascular effects such as hypotension and bradycardia were observed. For instance, the derivative IM-7 induced marked hypotension in rats, suggesting that the compound could influence vascular tone and heart rate through endothelial mechanisms .
Affinity for Receptors
The compound has demonstrated affinity for serotonin transporters (SERT), which are crucial in mood regulation and have implications in psychiatric disorders. Variants of imidazolidine derivatives have been tested for their binding affinities to 5-HT1A and 5-HT2A receptors, showing promising results in modulating serotonin levels .
Study on Autoimmune Diseases
In a study focusing on autoimmune conditions, the synthesis of imidazolidine derivatives led to the identification of potent inhibitors of LYP. The most effective compound exhibited selective inhibition over other phosphatases and was able to regulate TCR-associated signaling pathways in Jurkat T cells, highlighting its therapeutic potential in managing autoimmune disorders .
Cardiovascular Research
Another investigation evaluated the cardiovascular effects of related imidazolidine compounds. The findings revealed that certain derivatives could induce relaxation in vascular tissues via endothelial muscarinic receptor activation, suggesting a mechanism involving nitric oxide (NO) release . Such effects indicate potential applications in managing hypertension.
Data Tables
| Biological Activity | IC50 / Affinity | Mechanism |
|---|---|---|
| LYP Inhibition | 2.85 - 6.95 μM | Modulation of T cell receptor signaling |
| Cardiovascular Effects | Hypotension | Endothelial muscarinic receptor activation |
| Serotonin Transporter Affinity | Varies | Interaction with SERT receptors |
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-(1-propan-2-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5S/c1-11(2)23(20,21)15-6-4-12(5-7-15)17-10-13(18)16(14(17)19)8-9-22-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSIHMRZAVICDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














